MS67

WDR5 Degradation PROTAC MLL-rearranged AML

MS67 is a potent WDR5 PROTAC degrader (DC50 3.7 nM) achieving >90% WDR5 depletion. It outperforms OICR-9429 (>100-fold transcriptional suppression) and includes matched negative control MS67N. Ideal for MLL-r AML/PDAC studies and ternary complex analysis. Secure high-purity MS67 for reproducible results.

Molecular Formula C52H59F4N9O7S
Molecular Weight 1030.1 g/mol
Cat. No. B10831991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS67
Molecular FormulaC52H59F4N9O7S
Molecular Weight1030.1 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1C)C)C2=C(C=C(C=C2)C3=C(C=CC(=C3)C(=O)NCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)F)NC(=O)C7=CNC(=O)C=C7C(F)(F)F
InChIInChI=1S/C52H59F4N9O7S/c1-27-23-64(24-28(2)63(27)8)41-16-14-33(18-40(41)61-48(70)37-21-57-43(67)20-38(37)52(54,55)56)36-17-34(13-15-39(36)53)47(69)58-22-44(68)62-46(51(5,6)7)50(72)65-25-35(66)19-42(65)49(71)60-29(3)31-9-11-32(12-10-31)45-30(4)59-26-73-45/h9-18,20-21,26-29,35,42,46,66H,19,22-25H2,1-8H3,(H,57,67)(H,58,69)(H,60,71)(H,61,70)(H,62,68)/t27-,28+,29-,35+,42-,46+/m0/s1
InChIKeyHBHSDSLZXDASLT-FLKKWHKHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS67 (N-(6-fluoro-3'-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonyl]amino}-4'-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl][1,1'-biphenyl]-3-carbonyl)glycyl-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide): A VHL-Recruiting WDR5 PROTAC Degrader for Targeted Protein Degradation Studies


MS67 (CAS: 2407452-77-9) is a proteolysis-targeting chimera (PROTAC) specifically designed to induce the selective degradation of the WD40 repeat domain protein 5 (WDR5) [1]. It is a bivalent molecule comprising a WDR5-binding warhead derived from the inhibitor OICR-9429, a VHL E3 ubiquitin ligase ligand, and an optimized linker [2]. MS67 functions by forming a stable ternary complex with WDR5 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of WDR5 [2]. This compound is a key chemical probe for investigating the consequences of acute WDR5 depletion in oncology models, particularly in MLL-rearranged (MLL-r) acute myeloid leukemia (AML) and pancreatic ductal adenocarcinoma (PDAC) [1].

Why WDR5 Inhibitors (e.g., OICR-9429) Are Not Substitutable for the MS67 Degrader


MS67, a PROTAC degrader, cannot be substituted by its parental inhibitor OICR-9429 or other WDR5 protein-protein interaction (PPI) inhibitors for applications requiring potent and sustained suppression of WDR5-dependent oncogenic programs. While OICR-9429 binds to the WDR5 interaction (WIN) site and blocks the interaction with MLL1, it only partially inhibits WDR5 function and exhibits modest anti-proliferative effects [1]. In contrast, MS67 achieves near-complete (>90%) depletion of WDR5 protein, a catalytic mechanism that cannot be replicated by simple competitive inhibition [2]. This fundamental mechanistic difference translates into a >100-fold more potent suppression of target gene transcription and a vastly superior in vivo efficacy profile that cannot be achieved by inhibitor-based approaches [2].

Quantitative Differentiation Evidence for MS67 vs. OICR-9429 and Other WDR5 Modulators


Potent WDR5 Degradation (DC50) in MLL-r AML Cells vs. Inactive Inhibitor OICR-9429

MS67 induces potent degradation of WDR5 in MV4;11 MLL-r AML cells with a DC50 of 3.7 nM and a Dmax of 94%. In contrast, the parental WDR5 inhibitor OICR-9429 does not induce any WDR5 degradation at any concentration tested .

WDR5 Degradation PROTAC MLL-rearranged AML DC50

Superior Suppression of WDR5-Regulated Gene Transcription vs. OICR-9429

Global transcriptomic profiling by RNA-seq revealed that MS67 is far more potent than OICR-9429 in suppressing the transcription of WDR5-regulated genes. Specifically, MS67 treatment led to a >100-fold reduction in the expression of canonical WDR5 target genes such as MYC, HOXA9, and MEIS1 compared to OICR-9429 treatment in MV4;11 cells [1].

Transcriptomics RNA-seq Epigenetics Gene Regulation

High Cooperativity Ternary Complex Formation Underpinning Degradation Efficiency

Biophysical characterization and X-ray crystallography of the VHL-MS67-WDR5 ternary complex revealed a high degree of binding cooperativity, a key feature distinguishing it from simple bivalent binders. This cooperativity is mediated by a novel protein-protein interface between VHL and WDR5, which is induced and stabilized by MS67 [1]. This structural feature is absent in the ternary complexes of non-degrading inhibitor controls.

Structural Biology Biophysics Cooperativity Ternary Complex

In Vivo Antitumor Efficacy in MLL-r AML Xenograft Model vs. Ineffective Inhibitor

In an MV4;11 MLL-r AML xenograft mouse model, MS67 (75-150 mg/kg, BID, i.p.) significantly suppressed tumor growth, whereas OICR-9429 was completely ineffective and did not inhibit tumor growth [1]. MS67 treatment also significantly prolonged survival in a patient-derived xenograft (PDX) model of AML [1].

Xenograft Model In Vivo Efficacy Tumor Growth Inhibition MLL-r AML

Recommended Application Scenarios for MS67 (N-(6-fluoro-3'-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonyl]amino}-4'-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl][1,1'-biphenyl]-3-carbonyl)glycyl-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}-L-prolinamide)


Investigating the Acute Consequences of WDR5 Depletion in MLL-r AML and PDAC Models

MS67 is the tool of choice for researchers seeking to study the functional consequences of acute and near-complete WDR5 depletion in cancer cell lines. Its potent degradation activity (DC50 of 3.7 nM in MV4;11 cells) and high cooperativity make it ideal for probing WDR5's role in transcriptional regulation and chromatin modification [1]. The availability of a structurally matched negative control (MS67N) further strengthens its utility for establishing causality in cellular assays [2].

Differentiating Inhibitor vs. Degrader Pharmacology in WDR5-Dependent Cancers

For studies aimed at comparing the therapeutic potential of inhibiting versus degrading a target protein, MS67 provides a clean and well-validated system. Its direct comparison with the inactive inhibitor OICR-9429, in both in vitro and in vivo models, offers a powerful paradigm for demonstrating the superior efficacy of targeted protein degradation for challenging targets like WDR5 [1].

Structural Biology Studies of Cooperative Ternary Complex Formation

MS67 serves as an excellent tool for structural and biophysical studies of PROTAC-mediated ternary complex formation. Its high-resolution co-crystal structure with VHL and WDR5 (PDB: 7JTP) provides a detailed atomic blueprint of a highly cooperative degrader-target-E3 ligase interface, offering valuable insights for rational degrader design and optimization [2].

In Vivo Proof-of-Concept Studies for WDR5 Degradation as a Therapeutic Strategy

MS67 is a critical reagent for conducting in vivo proof-of-concept studies to validate WDR5 degradation as a therapeutic strategy in AML. Its established pharmacokinetic profile and demonstrated efficacy in suppressing tumor growth and prolonging survival in both xenograft and PDX models make it a key benchmark for evaluating next-generation WDR5 degraders [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MS67

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.